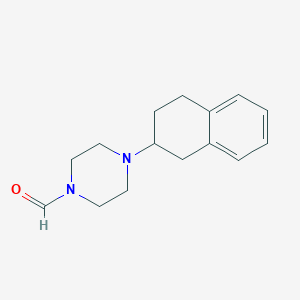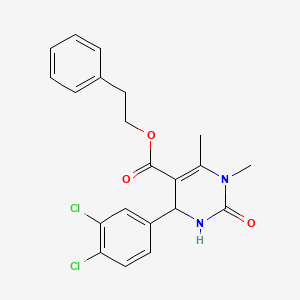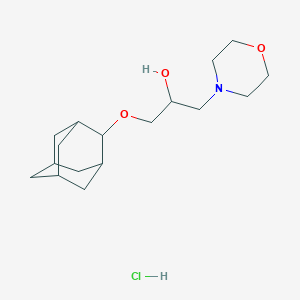
4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinecarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinecarbaldehyde, also known as THN-ALD, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Wirkmechanismus
4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinecarbaldehyde acts as a dopamine receptor agonist, which means it binds to and activates dopamine receptors in the brain. This activation leads to an increase in dopamine release, which can have a range of effects on the body, including improved motor function, pain relief, and reduced inflammation.
Biochemical and Physiological Effects
Studies have shown that 4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinecarbaldehyde can have a range of biochemical and physiological effects on the body, including increased dopamine release, improved motor function, pain relief, and reduced inflammation. It has also been shown to have a low toxicity profile, which makes it a potential candidate for further research and development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinecarbaldehyde is its high affinity for dopamine receptors, which makes it a potential candidate for the treatment of neurological disorders. Additionally, its low toxicity profile makes it a safe compound to use in lab experiments. However, one of the limitations of 4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinecarbaldehyde is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for 4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinecarbaldehyde research. One area of focus could be on developing new synthetic methods for the compound that improve its solubility in water. Additionally, further research could be conducted on the potential therapeutic applications of 4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinecarbaldehyde in the treatment of neurological disorders, pain, and inflammation. Other potential future directions could include investigating the potential use of 4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinecarbaldehyde in combination with other drugs or as a tool for studying dopamine receptor function in the brain.
In conclusion, 4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinecarbaldehyde is a promising compound that has gained attention in scientific research due to its potential therapeutic properties. Its high affinity for dopamine receptors and low toxicity profile make it a potential candidate for the treatment of neurological disorders, pain, and inflammation. Further research is needed to fully understand the potential applications of 4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinecarbaldehyde and to develop new synthetic methods that improve its solubility in water.
Synthesemethoden
4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinecarbaldehyde can be synthesized using a multi-step process that involves the reaction of naphthalene with piperazine followed by a series of chemical reactions. This process yields a white crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinecarbaldehyde has been studied for its potential therapeutic properties in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have a high affinity for dopamine receptors, which makes it a potential candidate for the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Additionally, 4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinecarbaldehyde has been studied for its potential as an analgesic and anti-inflammatory agent.
Eigenschaften
IUPAC Name |
4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c18-12-16-7-9-17(10-8-16)15-6-5-13-3-1-2-4-14(13)11-15/h1-4,12,15H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDMUBLXWGIOLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1N3CCN(CC3)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1'-(2-phenylethyl)-1,4'-bipiperidin-3-yl]methanol](/img/structure/B4956028.png)
![4-{[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid](/img/structure/B4956031.png)
![1-[(5-bromo-2-thienyl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B4956037.png)
![1-[2-(4-fluorophenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4956045.png)

![2-(1-{1-[(6-methoxy-3-pyridinyl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)-2-propanol](/img/structure/B4956065.png)
![1-chloro-2-[4-(2-ethoxyphenoxy)butoxy]-4-methylbenzene](/img/structure/B4956073.png)
![5-bromo-N-dibenzo[b,d]furan-3-yl-2-methoxybenzamide](/img/structure/B4956082.png)

![N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B4956096.png)
![N-{5-[2-(benzylthio)phenyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methoxyphenyl)urea](/img/structure/B4956100.png)
![4-{[(2-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B4956106.png)
